Photo-lysine -

Photo-lysine

Catalog Number: EVT-255635
CAS Number:
Molecular Formula: C6H12N4O2
Molecular Weight: 172.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Photo-lysine, a new lysine-based photo-reactive amino acid, captures proteins that bind lysine post-translational modifications.
Source and Classification

Photo-lysine is classified as a synthetic amino acid within the broader category of photo-reactive compounds. It is derived from natural lysine but modified to include a diazirine moiety, which enables its photochemical properties. This modification allows for covalent bonding with target proteins upon exposure to ultraviolet light, facilitating the study of transient protein-protein interactions and the dynamics of post-translational modifications .

Synthesis Analysis

Methods and Technical Details

The synthesis of photo-lysine involves several key steps:

  1. Starting Material: Natural lysine serves as the base molecule.
  2. Modification: A diazirine group is introduced into the side chain of lysine. This is typically achieved through chemical reactions that attach the diazirine to the amino group of lysine.
  3. Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

The incorporation of photo-lysine into proteins can be performed in vitro or in vivo, utilizing standard protein synthesis methods that allow for the selective incorporation of non-canonical amino acids into polypeptides .

Molecular Structure Analysis

Structure and Data

The molecular structure of photo-lysine consists of a standard lysine backbone with an additional diazirine group attached to its side chain. The presence of this reactive group is crucial for its function as it enables cross-linking upon UV activation.

  • Molecular Formula: C₆H₈N₂O₂
  • Molecular Weight: Approximately 144.14 g/mol
  • Functional Groups: Primary amine, carboxylic acid, and diazirine .
Chemical Reactions Analysis

Reactions and Technical Details

Photo-lysine undergoes specific photochemical reactions when exposed to UV light:

  1. Photolysis Reaction: The diazirine group decomposes upon UV irradiation, generating a highly reactive carbene species.
  2. Covalent Bond Formation: This carbene can then react with nucleophilic sites on nearby proteins, such as amines in lysines or other amino acids, facilitating cross-linking between proteins .

These reactions are pivotal for studying protein interactions in complex biological systems, allowing researchers to map out interaction networks involving post-translational modifications.

Mechanism of Action

Process and Data

The mechanism by which photo-lysine functions involves several steps:

  1. Incorporation: Photo-lysine is incorporated into target proteins during translation.
  2. Activation: Upon exposure to UV light, the diazirine moiety generates a reactive carbene.
  3. Cross-linking: The carbene reacts with nearby nucleophiles on other proteins or peptides, forming stable covalent bonds.
  4. Capture and Analysis: The cross-linked complexes can be isolated and analyzed using techniques such as mass spectrometry or gel electrophoresis to identify interacting partners and understand their functional roles in cellular processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Photo-lysine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stable under normal conditions but sensitive to UV light due to the diazirine group.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for amino acids.

These properties make photo-lysine suitable for various applications in biochemical research .

Applications

Scientific Uses

Photo-lysine has significant applications in scientific research, particularly in:

  1. Protein Interaction Studies: Used to identify protein-protein interactions mediated by lysine modifications.
  2. Chemical Proteomics: Facilitates the mapping of post-translational modification networks within cells.
  3. Drug Discovery: Assists in identifying potential drug targets by elucidating interaction dynamics between proteins involved in disease pathways .
  4. Epigenetic Research: Helps explore the roles of histone modifications in gene regulation and chromatin dynamics.
Introduction to Photo-lysine in Post-Translational Modification (PTM) Research

Role of Lysine PTMs in Cellular Regulation and Epigenetics

Lysine post-translational modifications (PTMs) represent a fundamental epigenetic mechanism for dynamically regulating protein function and cellular signaling networks. These chemical modifications—including acetylation, methylation, ubiquitination, succinylation, crotonylation, and numerous other acylations—dramatically expand the functional diversity of the proteome beyond genetically encoded instructions [2] [6]. By altering the charge, conformation, and structural dynamics of target proteins, lysine PTMs serve as molecular switches that govern:

  • Chromatin Architecture: Histone lysine acetylation neutralizes positive charges, reducing DNA-histone affinity and promoting transcriptional activation. Conversely, methylation at specific residues (e.g., H3K9me3, H3K27me3) facilitates chromatin compaction and gene silencing [6].
  • Protein-Protein Interactions (PPIs): Modified lysines act as docking sites for "reader" proteins containing specialized domains (e.g., bromodomains for acetyl-lysine, YEATS domains for crotonyl-lysine), thereby recruiting enzymatic complexes that execute downstream functions [2] [6].
  • Protein Stability and Localization: Ubiquitination targets proteins for proteasomal degradation, while SUMOylation influences nucleocytoplasmic shuttling [2].

Table 1: Key Lysine PTMs and Their Biological Functions

PTM TypeWriter EnzymesReader DomainsBiological Impact
AcetylationKATs (p300/CBP, MYST)BromodomainsTranscriptional activation, metabolic regulation
MethylationKMTs (SET-domain)Chromo/Tudor domainsHeterochromatin formation, transcriptional repression
CrotonylationUnknownYEATS domainsEnhancer regulation, spermatogenesis
SuccinylationKATs (non-canonical)YEATS domainsMetabolic enzyme regulation
UbiquitinationE1-E2-E3 cascadesUBD domainsProtein degradation, DNA repair

The combinatorial complexity of lysine PTMs—where a single residue can undergo sequential modifications—creates a sophisticated "PTM code" that integrates metabolic and environmental cues into cellular responses [2] [6].

Limitations of Conventional PTM Interaction Detection Methodologies

Identifying the transient, context-dependent interactions mediated by lysine PTMs has been historically challenging due to methodological constraints:

  • Peptide Probe Limitations: Synthetic peptides bearing PTMs enable binding studies with suspected reader domains but fail to replicate structural contexts of full-length proteins. This compromises interactions requiring tertiary structure or distal binding sites [2]. For example, peptide-based screens might identify histone modification readers but miss interactions dependent on nucleosomal architecture [2].
  • Genetic Code Expansion (GCE) Challenges: While GCE enables site-specific incorporation of PTM mimics (e.g., acetyl-lysine) into full-length proteins, it suffers from variable incorporation efficiency and limited availability for complex PTMs (e.g., succinyl-lysine) [2]. Furthermore, most mimics lack photoreactivity, precluding covalent capture of interactors.
  • Protein Semisynthesis Barriers: Expressed protein ligation (EPL) generates homogeneously modified proteins but is restricted to smaller proteins (<50 kDa) and requires denaturing refolding conditions, which disrupt native folding and PPIs [2].
  • Enzymatic Reconstitution Issues: In vitro modification by writer enzymes often yields heterogeneous products and cannot target specific sites within complex proteomes [2].

Table 2: Comparison of Conventional Methods for Studying PTM Interactions

MethodSpecificity for PTMCellular ContextAbility to Capture Indirect PPIsKey Limitations
Peptide ProbesHighNoNoLacks full-protein context
Genetic Code ExpansionModerateYesYesLimited PTM scope, low efficiency
Protein SemisynthesisHighNoPartialSize limitations, denaturing conditions
Enzymatic ModificationVariablePartialYesHeterogeneous products, poor site-specificity

These limitations underscored the need for technologies that combine residue specificity, cellular context preservation, and covalent trapping capabilities.

Emergence of Photo-reactive Amino Acid Analogs as Molecular Probes

Photo-lysine (also termed DiazKs or H-L-Photo-lysine) represents a breakthrough class of diazirine-containing lysine analogs engineered to overcome prior detection barriers [1] [3] [8]. Its molecular design integrates three critical features:

  • Native Translation Compatibility: The α-amino acid backbone enables ribosomal incorporation into proteins via mammalian translation machinery without genetic re-engineering [1] [9].
  • Diazirine Photo-activatable Group: A 3H-diazirin-3-yl moiety attached to the ε-amino group forms a carbamate-linked side chain. Upon UV irradiation (350–365 nm), diazirine generates a highly reactive carbene that inserts into proximal bonds (C–H, O–H, N–H), covalently "freezing" interacting proteins [3] [8].
  • Lysine PTM Mimicry: The side chain’s length and polarity approximate natural lysine modifications, enabling engagement with reader/eraser proteins while resisting enzymatic removal [1] [9].

Table 3: Photo-lysine Crosslinking Efficiency in Model Systems

Target ProteinInteraction PartnerCrosslinking Efficiency vs. Photo-leucineApplication Context
HSP90βHSP604.2-fold higherChaperone complex in cells
Histone H3HDAC1Detected (not quantitated)Nucleosome binding assay
Ku70Ku80Specific heterodimer captureDNA repair complex

Mechanism of Action:Photo-lysine exploits the two-step workflow fundamental to photoaffinity labeling:

  • Cellular Incorporation: Added to culture media, photo-lysine enters cells and is incorporated into nascent proteins during translation, generating "bait" proteins bearing the probe at lysine positions [1] [9].
  • UV-Triggered Crosslinking: Upon UV exposure, the diazirine group decomposes to a carbene, forming covalent adducts with proteins within Ångström-scale proximity (e.g., readers, erasers, or complex co-regulators) [3] [8]. Crosslinked complexes are then purified via bait-specific antibodies or tag-based pulldowns and identified by mass spectrometry [1].

This approach has enabled landmark discoveries, including:

  • Identification of histone deacetylases (HDACs) as direct "erasers" of non-acetyl acylations [1].
  • Capture of the Ku70/Ku80 heterodimer in DNA repair complexes, demonstrating utility beyond epigenetic PTMs [4].
  • Profiling of chaperone networks (HSP90β–HSP60) with higher efficiency than non-selective probes like photo-leucine [4].

By combining residue selectivity, cellular context preservation, and covalent stabilization, photo-lysine provides an unprecedented window into the transient interactomes orchestrated by lysine modifications.

Properties

Product Name

Photo-lysine

IUPAC Name

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1

InChI Key

CQTOOIGELCPQPJ-BYPYZUCNSA-N

SMILES

C(CN)C1(N=N1)CC(C(=O)O)N

Canonical SMILES

C(CN)C1(N=N1)CC(C(=O)O)N

Isomeric SMILES

C(CN)C1(N=N1)C[C@@H](C(=O)O)N

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